7-甲氧基-4H-1,2,4-苯并噻二嗪 1,1-二氧化物

描述

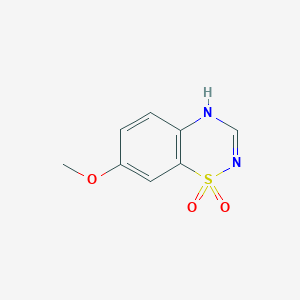

7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound that belongs to the class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These are aromatic heterocyclic compounds containing a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor . A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue by Boverie et al .Molecular Structure Analysis

The molecular structure of 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is characterized by a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .科学研究应用

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide”, have been reported to exhibit antimicrobial activity .

Antiviral Activity

These compounds also show potential in antiviral applications. Their unique chemical structure allows them to interfere with the life cycle of various viruses .

Antidiabetic Effects

These compounds have been found to exhibit antidiabetic effects, which could be beneficial in the treatment and management of diabetes .

Anticancer Potential

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide”, have shown potential in cancer treatment due to their anticancer properties .

KATP Channel Activation

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, including “7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide”, have been reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This could have implications in the treatment of various diseases, including diabetes and hypertension .

AMPA Receptor Modulation

These compounds have been found to modulate AMPA receptors, which play a crucial role in the central nervous system, influencing synaptic transmission and plasticity .

Selective Kir6.2/SUR1 Channel Opener

The compound “7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide” has been reported as a selective Kir6.2/SUR1 channel opener . This property could be useful in studies of the molecular mechanism of potassium channel opener (PCO) action .

安全和危害

作用机制

Target of Action

The primary target of the compound 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is the Kir6.2/SUR1 channel , a type of ATP-sensitive potassium (KATP) channel . KATP channels are found in a variety of tissues, including endocrine, muscle, and neural tissues, where they couple the metabolic state of the cell to its electrical activity .

Mode of Action

The compound acts as a selective Kir6.2/SUR1 channel opener . It activates Kir6.2/SUR1 currents in a reversible manner, with an EC50 of 16 μmol/l . This activation is dependent on intracellular MgATP and can be abolished by mutation of a single residue in the Walker A motifs of either nucleotide-binding domain of SUR1 .

Biochemical Pathways

The activation of Kir6.2/SUR1 channels by the compound affects various biochemical pathways. In pancreatic β-cells, KATP channels link changes in blood glucose concentration to insulin secretion . In cardiac myocytes, increased KATP channel activity during ischemia may protect against myocardial damage by shortening the action potential . In vascular smooth muscle, KATP channels regulate vessel tone . And in skeletal muscle, they contribute to the enhanced K+ efflux and fatigue found during severe exercise .

Result of Action

The activation of Kir6.2/SUR1 channels by the compound has several molecular and cellular effects. For instance, it can inhibit insulin release from rat pancreatic islets . It also has no significant myorelaxant action on rat aortic rings in vitro .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of intracellular MgATP is necessary for the compound to activate Kir6.2/SUR1 channels . Additionally, the compound’s activity can be affected by the specific structural characteristics of the SUR1 subunit .

属性

IUPAC Name |

7-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-13-6-2-3-7-8(4-6)14(11,12)10-5-9-7/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGLAAJMVBSRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=NS2(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726339 | |

| Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide | |

CAS RN |

549495-12-7 | |

| Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

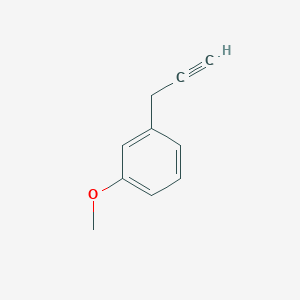

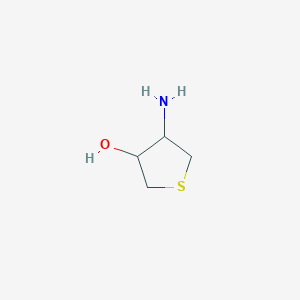

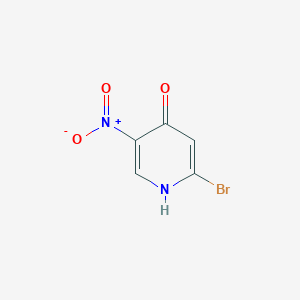

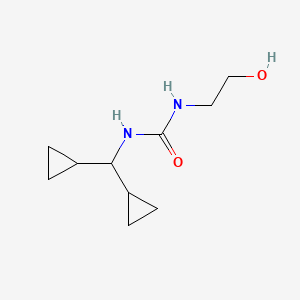

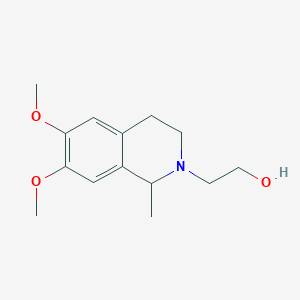

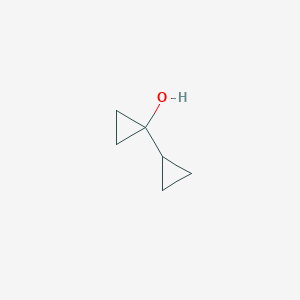

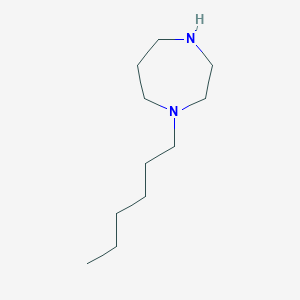

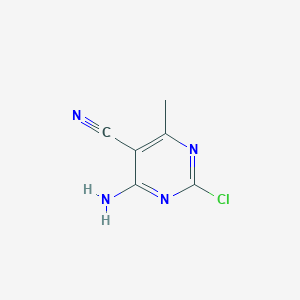

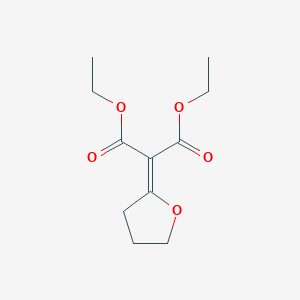

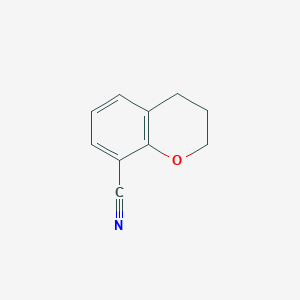

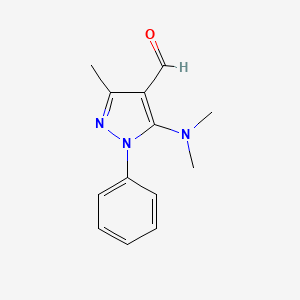

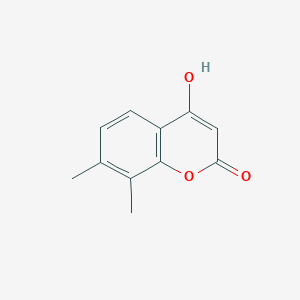

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。